N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
Brand Name: Vulcanchem
CAS No.: 688061-74-7
VCID: VC4184526
InChI: InChI=1S/C34H38N4O8S/c1-42-24-11-9-23(10-12-24)36-32(40)20-47-34-37-26-19-30-29(45-21-46-30)18-25(26)33(41)38(34)16-6-4-5-7-31(39)35-15-14-22-8-13-27(43-2)28(17-22)44-3/h8-13,17-19H,4-7,14-16,20-21H2,1-3H3,(H,35,39)(H,36,40)
SMILES: COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4
Molecular Formula: C34H38N4O8S
Molecular Weight: 662.76

N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

CAS No.: 688061-74-7

Cat. No.: VC4184526

Molecular Formula: C34H38N4O8S

Molecular Weight: 662.76

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide - 688061-74-7

Specification

CAS No. 688061-74-7
Molecular Formula C34H38N4O8S
Molecular Weight 662.76
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Standard InChI InChI=1S/C34H38N4O8S/c1-42-24-11-9-23(10-12-24)36-32(40)20-47-34-37-26-19-30-29(45-21-46-30)18-25(26)33(41)38(34)16-6-4-5-7-31(39)35-15-14-22-8-13-27(43-2)28(17-22)44-3/h8-13,17-19H,4-7,14-16,20-21H2,1-3H3,(H,35,39)(H,36,40)
Standard InChI Key ZUXVZSMELCJLCI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4

Introduction

Molecular Formula and Weight

  • Molecular Formula: C32_{32}H38_{38}N4_{4}O8_{8}S

  • Molecular Weight: Approximately 622.73 g/mol

Structural Features

The compound consists of:

  • A 3,4-dimethoxyphenethyl group, which is common in bioactive molecules.

  • A quinazolinone core fused with a dioxole ring, known for its pharmacological significance.

  • A hexanamide linker, which provides flexibility to the molecule.

  • A thioether group attached to an oxoethyl moiety.

These structural elements suggest that the compound may exhibit diverse biological activities due to its ability to interact with various biological targets.

Chemical Representation

The compound can be represented using SMILES or InChI notation for computational purposes:

  • SMILES: Not provided in the search results but can be derived from the IUPAC name.

  • InChIKey: Unique identifier for database searches.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions, including:

  • Functionalization of the quinazolinone core.

  • Introduction of the thioether linkage via nucleophilic substitution.

  • Coupling with the hexanamide chain using amide bond formation techniques.

Characterization

The compound’s structure can be confirmed using:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C spectra provide insights into the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared Spectroscopy (IR): Identifies functional groups such as amides, ethers, and thioethers.

Potential Applications

Compounds with similar structures are often explored for their:

  • Anticancer properties: Quinazolinone derivatives are known inhibitors of tyrosine kinases.

  • Antimicrobial activity: The presence of thioether groups enhances interaction with bacterial enzymes.

  • Anti-inflammatory effects: Methoxyphenyl groups may contribute to reducing oxidative stress.

Molecular Docking Studies

Preliminary in silico studies could predict binding affinities to biological targets such as:

  • Enzymes involved in cancer pathways (e.g., EGFR).

  • Bacterial proteins for antimicrobial applications.

Comparative Analysis

PropertyN-(3,4-dimethoxyphenethyl)-6-(6...hexanamideSimilar Compounds (e.g., Quinazolinones)
Molecular Weight~622.73 g/molTypically ranges from 300–600 g/mol
Pharmacological PotentialAnticancer, antimicrobialBroadly similar
Synthetic ComplexityHighModerate to high

Current Knowledge Gaps

While the compound's structure suggests significant pharmacological potential, no specific experimental data (e.g., IC50_{50}, MIC values) were available in the search results.

Recommendations for Future Research

  • Conduct in vitro assays to evaluate anticancer and antimicrobial activities.

  • Perform in vivo studies to assess pharmacokinetics and toxicity.

  • Explore structural modifications to enhance biological activity and reduce side effects.

This detailed analysis highlights the importance of this compound in medicinal chemistry while emphasizing the need for further experimental validation to unlock its full potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator